

SGC-CBP30: A Technical Guide to its Role in Gene Transcription Regulation

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Compound of Interest

Compound Name: *Sgc-cbp30*

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Executive Summary

SGC-CBP30 is a potent and selective chemical probe that acts as an inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300.[1][2][3] These two proteins are highly homologous transcriptional co-activators crucial to a multitude of cellular processes, including cell proliferation, differentiation, and inflammation.[4][5] By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, **SGC-CBP30** displaces these proteins from chromatin, leading to a highly specific modulation of gene expression. This guide provides an in-depth overview of the mechanism of action of **SGC-CBP30**, its quantitative biochemical and cellular activities, detailed experimental protocols for its characterization, and its impact on gene transcription.

Introduction to SGC-CBP30 and its Targets: CBP/p300

The E1A binding protein p300 (EP300) and the CREB-binding protein (CREBBP or CBP) are histone acetyltransferases (HATs) that play a pivotal role as transcriptional co-activators.[5][6] They do not bind DNA directly but are recruited to gene promoters and enhancers by interacting with a vast array of transcription factors.[1][6] Once recruited, they facilitate gene expression through two primary mechanisms:

- **Chromatin Remodeling:** Their intrinsic HAT activity leads to the acetylation of lysine residues on histone tails, which neutralizes their positive charge and relaxes the chromatin structure, making the DNA more accessible to the transcriptional machinery.[6]
- **Scaffolding:** They act as a scaffold, recruiting and stabilizing the assembly of the basal transcription machinery, including RNA polymerase II, at the promoter.[6]

The bromodomain of CBP and p300 is a protein module that recognizes and binds to acetylated lysine residues, a key mechanism for tethering the CBP/p300 complex to acetylated chromatin and facilitating its co-activator function.[4] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer and inflammatory disorders, making their bromodomains attractive therapeutic targets.[4][5]

Mechanism of Action of SGC-CBP30

SGC-CBP30 is a small molecule inhibitor that selectively targets the bromodomains of CBP and p300.[1][2] It functions as an acetyl-lysine mimetic, competitively binding to the bromodomain pocket and preventing its interaction with acetylated histones and other acetylated proteins.[7] This displacement from chromatin leads to a downstream modulation of the expression of a specific subset of genes regulated by CBP/p300. Transcriptional profiling studies have shown that the effect of **SGC-CBP30** on gene expression is more restricted compared to pan-BET bromodomain inhibitors like JQ1, suggesting a more targeted therapeutic window with potentially fewer side effects.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for **SGC-CBP30** from various biochemical and cellular assays.

Table 1: Biochemical Activity of **SGC-CBP30**

Target	Assay Type	Kd (nM)	IC50 (nM)	Reference(s)
CBP	Isothermal Titration Calorimetry (ITC)	21	[7]	
p300	Isothermal Titration Calorimetry (ITC)	32	[7]	
CBP	Cell-free assay	21 - 69	[5]	
p300	Cell-free assay	38	[3][5]	
BRD4(1)	Isothermal Titration Calorimetry (ITC)	885	[7]	
BRD4(2)	Isothermal Titration Calorimetry (ITC)	>20,000	[9]	

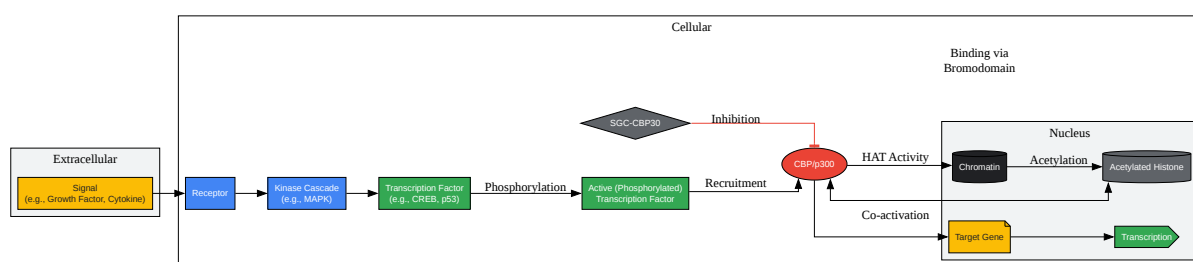
Table 2: Cellular Activity of **SGC-CBP30**

Cell Line	Assay Type	Endpoint	EC50 (μM)	IC50 (μM)	Reference(s)
HEK293	NanoBRET	Inhibition of CBP-Histone H3.3 binding	0.28	[4]	
AMO1	Quantigene plex assay	Reduction in MYC expression	2.7	[2]	
RKO	Luciferase reporter assay	Inhibition of doxorubicin- stimulated p53 activity	1.5	[2]	

Signaling Pathways and Experimental Workflows

CBP/p300 Transcriptional Activation Pathway

The following diagram illustrates the general mechanism of CBP/p300-mediated transcriptional activation and the inhibitory action of **SGC-CBP30**.

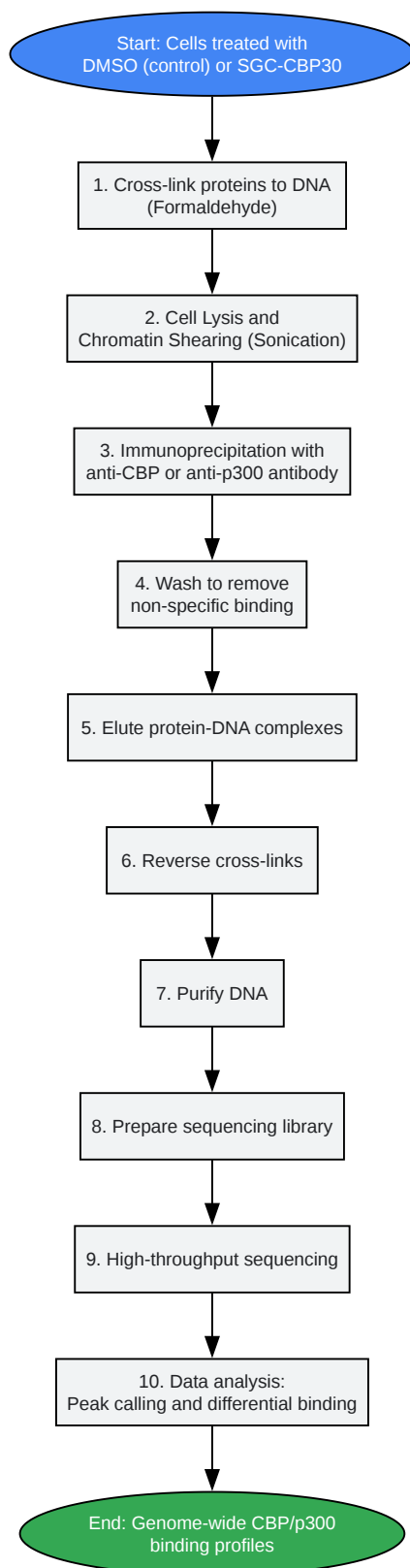


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CBP/p300 transcriptional activation and **SGC-CBP30** inhibition.

Experimental Workflow: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This workflow outlines the key steps in a ChIP-seq experiment to identify the genomic regions where CBP/p300 binding is affected by **SGC-CBP30** treatment.



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ChIP-seq workflow for studying **SGC-CBP30** effects.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is adapted for studying the effect of **SGC-CBP30** on CBP/p300 chromatin occupancy.

Materials:

- Cells of interest
- **SGC-CBP30** (and DMSO as vehicle control)
- Formaldehyde (37%)
- Glycine
- PBS (ice-cold)
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Chromatin shearing buffer
- Anti-CBP or anti-p300 antibody (ChIP-grade)
- Control IgG antibody
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- RNase A
- DNA purification kit

Procedure:

- Cell Treatment: Culture cells to ~80-90% confluency. Treat with the desired concentration of **SGC-CBP30** or DMSO for the specified time.
- Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
- Cell Harvesting and Lysis: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation. Resuspend the cell pellet in lysis buffer and incubate on ice.
- Chromatin Shearing: Sonicate the lysate to shear chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet cell debris.
- Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with anti-CBP, anti-p300, or control IgG antibody overnight at 4°C with rotation.
- Immune Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
- Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound material.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight.
- DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit. The purified DNA is ready for analysis by qPCR or for library preparation for ChIP-seq.

NanoBRET™ Target Engagement Assay Protocol

This protocol is for quantifying the intracellular binding of **SGC-CBP30** to the CBP bromodomain.

Materials:

- HEK293 cells

- Expression vectors for NanoLuc®-CBP bromodomain fusion protein and HaloTag®-Histone H3.3
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Nano-Glo® Substrate
- NanoBRET™ 618 Ligand
- **SGC-CBP30**
- White, 96-well assay plates

Procedure:

- Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CBP bromodomain and HaloTag®-Histone H3.3 expression vectors.
- Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white 96-well plate.
- Compound Treatment: Prepare serial dilutions of **SGC-CBP30**. Add the diluted compound to the cells and incubate.
- Ligand and Substrate Addition: Add the NanoBRET™ 618 Ligand (the energy acceptor) to the cells. Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate (the luciferase substrate).
- Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
- Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of **SGC-CBP30** to determine the EC50 value.

Fluorescence Recovery After Photobleaching (FRAP) Protocol

This protocol can be used to assess the effect of **SGC-CBP30** on the mobility of CBP or p300 within the nucleus.

Materials:

- Cells expressing a fluorescently tagged (e.g., GFP) CBP or p300
- Glass-bottom imaging dishes
- Confocal microscope with FRAP capabilities
- **SGC-CBP30**

Procedure:

- Cell Preparation: Plate cells expressing GFP-CBP or GFP-p300 on glass-bottom dishes.
- Compound Treatment: Treat the cells with **SGC-CBP30** or DMSO for the desired time.
- Image Acquisition (Pre-bleach): Acquire a few images of the nucleus at low laser power to establish the baseline fluorescence intensity.
- Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
- Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached fluorescent proteins move into the area.
- Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the recovery data and fit to a curve to determine the mobile fraction and the half-time of recovery. An acceleration in FRAP recovery, as observed with **SGC-CBP30**, indicates a displacement of the protein from a less mobile, chromatin-bound state to a more mobile, unbound state.

Impact on Gene Transcription

Treatment of cells with **SGC-CBP30** leads to a selective alteration in gene expression. RNA-sequencing (RNA-seq) analysis has revealed that **SGC-CBP30** treatment results in the downregulation of a specific set of genes, many of which are involved in inflammatory responses and cell identity.[4][10] For instance, in human T helper cells, **SGC-CBP30** strongly reduces the secretion of the pro-inflammatory cytokine IL-17A.[8] In multiple myeloma cells, **SGC-CBP30** has been shown to downregulate the expression of the transcription factor IRF4 and the oncogene MYC.[4] These findings highlight the critical role of the CBP/p300 bromodomain in maintaining the expression of key genes involved in disease pathogenesis and underscore the therapeutic potential of selective inhibitors like **SGC-CBP30**.

Conclusion

SGC-CBP30 is an invaluable tool for elucidating the role of the CBP/p300 bromodomain in gene transcription. Its high potency and selectivity allow for the precise dissection of CBP/p300-dependent transcriptional programs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize **SGC-CBP30** to investigate the biological functions of CBP/p300 and to explore the therapeutic potential of targeting their bromodomains in various diseases.

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